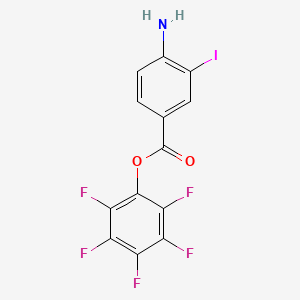

Pentafluorophenyl 4-Amino-3-iodobenzoate

Descripción general

Descripción

Pentafluorophenyl 4-Amino-3-iodobenzoate is a chemical compound with the molecular formula C13H5F5INO2 and a molecular weight of 429.08 g/mol . It is characterized by the presence of a pentafluorophenyl group, an amino group, and an iodine atom attached to a benzoate structure. This compound is used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Pentafluorophenyl 4-Amino-3-iodobenzoate has been utilized in the synthesis of various complex molecules. A notable application is in the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which demonstrates the compound's utility in producing fluorinated heterocyclic compounds (Buscemi et al., 2001).

Peptide Synthesis

- This compound is also relevant in the field of peptide synthesis. It has been used as pentafluorophenyl esters of fluorenylmethoxycarbonylamino acids in solid-phase peptide synthesis, highlighting its role in enhancing reaction rates under polar conditions (Atherton et al., 1988).

Polymer Science

- In polymer science, this compound has been used for controlled positioning of activated ester moieties on linear polymer chains. This demonstrates its effectiveness in the sequence-controlled installation of functional groups on polymers (Kakuchi et al., 2012).

Pharmaceutical Research

- The compound finds applications in pharmaceutical research as well. For instance, it has been used in the synthesis of fluorinated analogues of pharmacologically active compounds, albeit it's important to note that its direct medicinal applications are not highlighted in the research (Chapman et al., 1967).

Molecular Encapsulation

- It has potential in molecular encapsulation, as seen in the synthesis of pentafluorophenyl-substituted tripodal amine receptor for encapsulating halides, demonstrating its utility in complex molecular interactions and encapsulation technologies (Lakshminarayanan et al., 2007).

Organic Chemistry

- In organic chemistry, its derivatives have been used in the synthesis of β-amino acids and trisubstituted imidazoles, showing its versatility in the synthesis of bio-relevant molecules (Babu & Gopi, 1999; Zaman et al., 2005).

Material Science

- In material science, it is applied in the ring-opening polymerization of 1,3-benzoxazines, indicating its role in catalyzing polymerization and affecting the thermal properties of resulting polymeric materials (Arslan et al., 2018).

Catalysis

- The compound has been studied for its catalytic properties, particularly in reactions like dihydrogen activation and alkylations, underscoring its utility in catalysis and organic reactions (Kronig et al., 2011).

Environmental Applications

- In environmental science, derivatives of this compound have been used in studies like photodefluoridation of compounds, highlighting its potential in environmental remediation processes (Ravichandran et al., 2007).

Co-crystallization Studies

- Lastly, it has been involved in co-crystallization studies, providing insights into molecular interactions and structural chemistry (Kusakawa et al., 2019).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-Amino-3-iodobenzoate typically involves the esterification of 4-amino-3-iodobenzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorophenyl 4-Amino-3-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-amino-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5INO2/c14-7-8(15)10(17)12(11(18)9(7)16)22-13(21)4-1-2-6(20)5(19)3-4/h1-3H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVFWDCWMOEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)